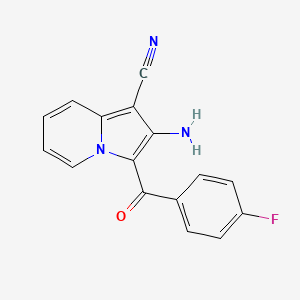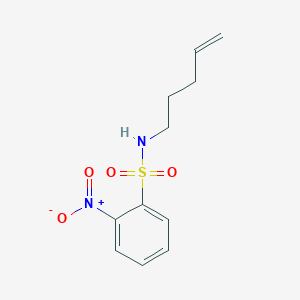
Benzenesulfonamide, 2-nitro-N-4-pentenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2-nitro-N-4-pentenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a nitro group at the 2-position and a 4-pentenyl substituent on the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-nitro-N-4-pentenyl- typically involves the nitration of benzenesulfonamide followed by the introduction of the 4-pentenyl group. One common method includes the following steps:
Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated benzenesulfonamide is then reacted with 4-pentenyl bromide in the presence of a base such as potassium carbonate to introduce the 4-pentenyl group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 2-nitro-N-4-pentenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The 4-pentenyl group can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid for epoxidation.
Major Products
Reduction: 2-amino-N-4-pentenylbenzenesulfonamide.
Substitution: N-substituted benzenesulfonamides.
Oxidation: Epoxides or hydroxylated derivatives of the 4-pentenyl group.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2-nitro-N-4-pentenyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Biological Research: The compound is used to investigate the role of sulfonamides in enzyme inhibition and their effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 2-nitro-N-4-pentenyl- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function and leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-nitro-: Similar structure but with the nitro group at the 4-position.
2-Nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide: Another nitro-substituted sulfonamide with different substituents.
Uniqueness
Benzenesulfonamide, 2-nitro-N-4-pentenyl- is unique due to the presence of both the nitro group and the 4-pentenyl substituent, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like carbonic anhydrase IX with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
351035-09-1 |
|---|---|
Molekularformel |
C11H14N2O4S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-nitro-N-pent-4-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-2-3-6-9-12-18(16,17)11-8-5-4-7-10(11)13(14)15/h2,4-5,7-8,12H,1,3,6,9H2 |
InChI-Schlüssel |
XWSZBGNLRNLQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
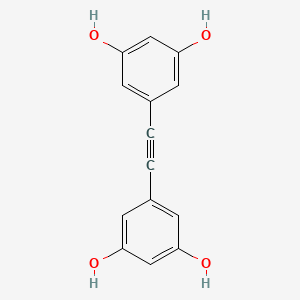

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
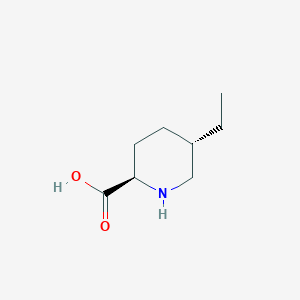
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
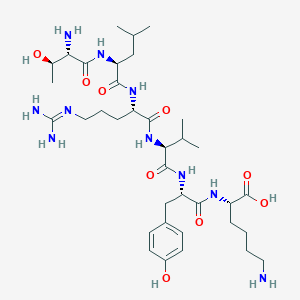
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
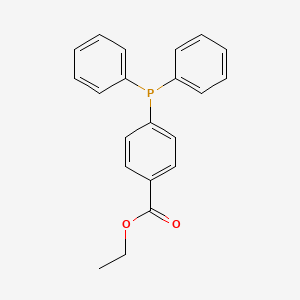
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
